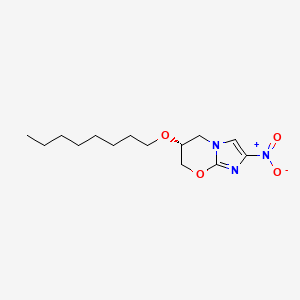

(R)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Description

Properties

CAS No. |

187235-14-9 |

|---|---|

Molecular Formula |

C14H23N3O4 |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

(6R)-2-nitro-6-octoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |

InChI |

InChI=1S/C14H23N3O4/c1-2-3-4-5-6-7-8-20-12-9-16-10-13(17(18)19)15-14(16)21-11-12/h10,12H,2-9,11H2,1H3/t12-/m1/s1 |

InChI Key |

JYFIPBONAFMXAW-GFCCVEGCSA-N |

Isomeric SMILES |

CCCCCCCCO[C@@H]1CN2C=C(N=C2OC1)[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCCOC1CN2C=C(N=C2OC1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Imidazo[2,1-b][1,3]oxazine Core: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a dihaloalkane under basic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the imidazo[2,1-b][1,3]oxazine core using a nitrating agent like nitric acid or a nitrating mixture.

Attachment of the Octyloxy Chain: The octyloxy chain can be attached through an etherification reaction, where the hydroxyl group of the imidazo[2,1-b][1,3]oxazine core reacts with an octyl halide in the presence of a base.

Industrial Production Methods

Industrial production of ®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at the 2-position undergoes nucleophilic substitution under basic conditions. For example:

-

Aromatic substitution : Reaction with amines or thiols in polar aprotic solvents (e.g., DMF, THF) using bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) yields derivatives with modified substituents at the 2-position .

-

Nitro group displacement : In the presence of reducing agents, the nitro group may be replaced by hydrogen or other nucleophiles.

Example Reaction Pathway :

Reduction Reactions

The nitro group is reducible to an amine under catalytic hydrogenation or chemical reduction:

-

Catalytic hydrogenation : Using H₂/Pd-C in ethanol at 25°C produces the corresponding amine derivative .

-

Chemical reduction : Sodium dithionite (Na₂S₂O₄) or Fe/HCl in aqueous ethanol reduces the nitro group to an amine .

Key Product :

Hydrolysis of Octyloxy Substituent

The octyloxy chain undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the ether bond to yield a hydroxyl group at the 6-position.

-

Basic hydrolysis (NaOH/EtOH): Produces a phenolic derivative, though steric hindrance from the bicyclic structure may slow reactivity.

Reaction Conditions Comparison :

| Condition | Reagents | Product | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O, reflux | 6-Hydroxy-imidazooxazine | Higher yield in polar solvents |

| Basic hydrolysis | NaOH, EtOH, 60°C | 6-Phenolate intermediate | Requires prolonged reaction |

Cyclization Reactions

The compound participates in intramolecular cyclization to form polycyclic structures:

-

Thermal cyclization : Heating in toluene with p-toluenesulfonic acid (PTSA) forms tricyclic derivatives via oxazine ring expansion.

-

Metal-catalyzed cyclization : Cu(I)-catalyzed reactions with alkynes yield fused imidazooxazole systems.

Example :

Carbamate and Urea Formation

The hydroxyl group (post-hydrolysis) or amine (post-reduction) reacts with electrophiles:

-

Carbamate synthesis : Treatment with carbonyldiimidazole (CDI) and alcohols yields carbamates .

-

Urea formation : Reaction with isocyanates produces urea derivatives .

Reagents and Outcomes :

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Carbamate formation | CDI, R-OH, DBU | 6-Carbamate-imidazooxazine | Improved solubility |

| Urea formation | R-NCO, base | 6-Urea-imidazooxazine | Antimicrobial activity |

Oxidation-Reduction at the Imidazole Ring

The imidazole ring undergoes redox modifications:

-

Oxidation : HNO₃/H₂SO₄ oxidizes the ring to introduce additional oxygen functionalities.

-

Reduction : LiAlH₄ reduces the imidazole ring to a dihydroimidazole derivative.

Functionalization via Reductive Alkylation

After nitro reduction to an amine, reductive alkylation with aldehydes (RCHO) and sodium cyanoborohydride (NaBH₃CN) introduces alkyl/aryl groups :

Interaction with Biological Targets

While not a traditional "reaction," the compound's nitro group undergoes enzymatic reduction in Mycobacterium tuberculosis, generating reactive nitrogen intermediates that inhibit cell wall synthesis . This bioreduction is pH-dependent and occurs preferentially under acidic conditions .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of imidazo[2,1-b][1,3]oxazines exhibit significant antimicrobial properties. Studies have shown that (R)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine demonstrates efficacy against various bacterial strains. The nitro group in its structure is crucial for its antibacterial action, as it can undergo reduction to form reactive intermediates that damage bacterial DNA .

1.2 Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival . Further research is needed to elucidate the specific mechanisms and to evaluate its effectiveness in clinical settings.

Material Science

2.1 Polymer Chemistry

this compound has been explored as a monomer for the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to its rigid bicyclic structure. These polymers can find applications in coatings and advanced materials .

2.2 Photonic Applications

The compound's unique optical properties make it a candidate for use in photonic devices. Its ability to absorb and emit light at specific wavelengths can be exploited in the development of sensors and light-emitting devices . Research into its photophysical properties is ongoing to optimize these applications.

Agricultural Chemistry

3.1 Pesticide Development

The imidazo[2,1-b][1,3]oxazine framework has been utilized in the design of novel pesticides. The compound exhibits insecticidal activity against various pests, making it a potential candidate for agricultural applications . Its effectiveness and safety profile are currently under investigation to assess its viability as a commercial pesticide.

Case Studies

Mechanism of Action

The mechanism of action of ®-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the octyloxy chain can influence the compound’s lipophilicity and membrane permeability. The imidazo[2,1-b][1,3]oxazine core can interact with various molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The nitroimidazole-oxazine class includes several structurally related compounds with distinct substituents and stereochemistry. Key analogues are compared below:

Substituent Effects on Activity

- Aromatic vs. Aliphatic Substituents : Pretomanid’s 4-(trifluoromethoxy)benzyloxy group confers strong electron-withdrawing effects and hydrophobic interactions with Mtb’s deazaflavin-dependent nitroreductase (Ddn) . In contrast, the octyloxy chain in the (R)-configured target compound prioritizes lipophilicity over aromatic π-stacking, which may enhance tissue distribution but reduce target binding affinity .

- This trade-off is addressed in DNDI-8219, where a phenoxy group balances lipophilicity and solubility .

Stereochemical Considerations

The S-configuration in pretomanid is critical for optimal alignment with Ddn’s catalytic pocket, particularly interactions with residues F17 and Y133 . The (R)-isomer of the target compound may exhibit altered binding kinetics due to steric hindrance, though its extended alkyl chain could compensate via hydrophobic interactions with peripheral binding pockets.

Efficacy in Disease Models

- Antitubercular Activity : Pretomanid’s MIC (0.015–0.06 µg/mL) reflects its dual mechanism (nitroreduction-dependent bactericidal activity and nitric oxide release) . The target compound’s efficacy is unreported but likely inferior due to the absence of an electron-deficient aromatic substituent critical for nitroreductase activation.

Biological Activity

(R)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a synthetic compound belonging to the class of imidazo[2,1-b][1,3]oxazines. Its unique structural features, particularly the nitro and octyloxy substituents, contribute significantly to its biological activity. This compound has garnered attention for its potential as an antitubercular agent and its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 185.14 g/mol. The presence of a nitro group at the 2-position enhances its antimicrobial properties by facilitating penetration through bacterial cell walls.

Antimicrobial Properties

Research indicates that this compound exhibits significant bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The nitro group is crucial for its antimicrobial efficacy as it enhances the compound's ability to disrupt bacterial processes.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism | Efficacy Level | Reference |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | High | |

| Antibacterial | Various pathogenic bacteria | Moderate to High | |

| Enzyme Inhibition | Bacterial resistance enzymes | Significant |

The mechanism by which this compound exerts its effects involves the inhibition of essential bacterial enzymes. Studies have shown that modifications in its structure can influence binding affinity and activity against these enzymes. Understanding these interactions is vital for optimizing the pharmacological profile of this compound.

Case Studies

Several studies have explored the biological activity of this compound:

- Antitubercular Activity Study : A study conducted by researchers at the University of Houston evaluated the compound's efficacy against various strains of Mycobacterium tuberculosis. Results indicated a promising reduction in bacterial load in vitro compared to standard treatments.

- Structural Modification Analysis : Another investigation focused on modifying the octyloxy substituent to enhance bioactivity. The findings suggested that certain modifications could increase potency and reduce resistance mechanisms in bacteria.

- In Silico Studies : Computational modeling studies have been performed to predict the binding interactions between this compound and target enzymes. These studies provide insights into how structural changes can optimize drug design.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(S)-amino derivatives of PA-824 | Amino substituents at 6-position | Antitubercular |

| Nitroimidazole compounds | Similar nitro group functionality | Antibacterial |

| 4-nitroimidazoles | Different positioning of nitro groups | Antimicrobial |

These comparisons highlight the unique aspects of this compound and underscore its potential for further development in pharmaceutical applications.

Q & A

What are the key steps for synthesizing (R)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine?

Level : Basic

Methodological Answer :

The synthesis involves:

Alkylation : Reacting the hydroxyl precursor (e.g., (6R)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol) with 1-iodooctane or an octyl chloride derivative using a base like NaH or K₂CO₃ in anhydrous DMF .

Purification : Column chromatography (silica gel, gradient elution with 0–0.3% MeOH/CH₂Cl₂) to isolate the product .

Chiral Resolution : Use chiral HPLC or enzymatic resolution to ensure enantiomeric purity for the (R)-configuration .

Data Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC.

Which spectroscopic techniques are critical for structural confirmation of this compound?

Level : Basic

Methodological Answer :

- ¹H/¹³C NMR : Analyze proton environments (e.g., nitro group at δ 7.85 ppm, octyloxy chain at δ 3.5–1.2 ppm) and carbon shifts .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₂₄N₃O₄⁺ requires m/z 310.1764) .

- IR Spectroscopy : Identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, ether C-O at ~1250 cm⁻¹) .

Note : Compare data with analogs like (6R)-2-nitro-6-phenoxy derivatives for consistency .

How to design experiments to investigate its biological mechanism of action?

Level : Advanced

Methodological Answer :

Target Identification :

- Perform receptor binding assays (e.g., radioligand displacement) against related targets (e.g., kinases, microbial enzymes) .

- Use CRISPR-Cas9 knockouts in cell lines to identify pathways affected .

Functional Studies :

- Measure enzyme inhibition kinetics (e.g., IC₅₀ via fluorometric assays) .

- Assess cellular uptake using LC-MS/MS to quantify intracellular concentrations .

In Vivo Validation :

- Test efficacy in disease models (e.g., visceral leishmaniasis, as in DNDI-8219 analogs) with dose-response studies .

How to resolve discrepancies in reported biological activity across studies?

Level : Advanced

Methodological Answer :

Conflicting data may arise from:

Assay Variability : Standardize protocols (e.g., pH, temperature, cell passage number) and include positive controls (e.g., reference inhibitors) .

Metabolic Stability : Test compound stability in assay media (e.g., liver microsome incubation) to rule out rapid degradation .

Off-Target Effects : Use proteome-wide profiling (e.g., affinity pulldown with SILAC labeling) to identify unintended interactions .

Case Study : For imidazooxazine analogs, conflicting cytotoxicity data were resolved by verifying mitochondrial toxicity via Seahorse assays .

What methods assess the compound’s stability under physiological conditions?

Level : Basic

Methodological Answer :

Forced Degradation Studies :

- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C; monitor via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .

Thermal Stability : Use DSC/TGA to determine melting points and decomposition temperatures .

Plasma Stability : Incubate with human/animal plasma; measure parent compound remaining via LC-MS .

How to conduct structure-activity relationship (SAR) studies to improve pharmacokinetics?

Level : Advanced

Methodological Answer :

Modify Substituents :

- Octyloxy Chain : Replace with shorter/longer alkyl groups to optimize logP (e.g., C6 vs. C10 chains) .

- Nitro Group : Substitute with electron-withdrawing groups (e.g., CF₃) to enhance metabolic resistance .

In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to CYP450 enzymes and adjust substituents accordingly .

In Vivo PK : Administer analogs to rodents; calculate AUC, t₁/₂, and bioavailability to prioritize candidates .

What analytical strategies differentiate enantiomers or diastereomers of this compound?

Level : Advanced

Methodological Answer :

Chiral Chromatography : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

Circular Dichroism (CD) : Compare CD spectra to reference (R)- and (S)-enantiomers .

X-ray Crystallography : Resolve crystal structures to confirm absolute configuration .

How to evaluate environmental fate and ecotoxicology of this compound?

Level : Advanced

Methodological Answer :

Degradation Pathways :

- Perform photolysis (UV irradiation) and biodegradation (OECD 301D tests) to identify breakdown products .

Bioaccumulation : Measure logKow and BCF (bioconcentration factor) in aquatic models (e.g., zebrafish) .

Toxicity Screening : Use Daphnia magna acute toxicity assays and Ames test for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.